molecular formula C19H16N2O3S B2928556 Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034251-43-7

Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No. B2928556
CAS RN: 2034251-43-7
M. Wt: 352.41
InChI Key: KYBXZKYFWDTKNI-UHFFFAOYSA-N
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Description

“Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It is related to a class of compounds known as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These compounds are synthesized using various methods and have been studied for their biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of trimethylamine or magnesium oxide nanoparticles . For instance, the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis . X-ray crystallography analyses reveal characteristic torsion angles and indicate a high rotational freedom of the pyridyl group linked at certain carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, reaction with thiourea, and reaction with hydrazine hydrate . These reactions lead to the formation of various intermediates and final products .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their synthesis and molecular structure analysis. For instance, the compound “4-Ethoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-naphthamide” is a yellow very soft powder with a melting point of 186°C .

Scientific Research Applications

Electropolymerization and Surface Modification Research into self-assembled monolayers and electropolymerization processes involving aromatic pyrrole derivatives, such as the study by Schneider et al. (2017), explores how these processes improve the properties of poly(pyrrole) layers, potentially offering insights into the surface modification capabilities of related compounds (Schneider et al., 2017).

Electrochromic Properties The synthesis and electrochromic properties of copolymers containing carbazole, as investigated by Aydın and Kaya (2013), shed light on the application of thiophene-based compounds in developing materials with desirable electrochromic characteristics (Aydın & Kaya, 2013).

Supramolecular Liquid Crystals Naoum et al. (2010) studied the effect of lateral substitution on the stability of supramolecular liquid crystal phases induced by hydrogen bonding, which may be relevant for understanding how similar molecular modifications affect the liquid crystalline behavior of Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (Naoum, Fahmi, & Almllal, 2010).

Photophysical Properties The study of photophysical properties of modified methyl salicylate derivatives by Yoon et al. (2019) provides insights into how structural modifications, particularly with thiophene units, impact the absorption and emission characteristics of compounds, which could be extrapolated to understand the photophysical behavior of Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (Yoon et al., 2019).

Antimicrobial and Antitumor Applications The synthesis and biological evaluation of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile by Elewa et al. (2021) demonstrate the potential antimicrobial and antitumor activities of compounds with thiophene and pyridine components, suggesting similar research avenues for Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (Elewa et al., 2021).

Future Directions

The future directions in the study of these compounds could involve further exploration of their biological activities and potential applications in medicine. The immense biological activities associated with these heterocyclic derivatives make them promising candidates for the development of new drugs .

properties

IUPAC Name

methyl 4-[(5-thiophen-2-ylpyridin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-11-13-9-16(12-20-10-13)17-3-2-8-25-17/h2-10,12H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBXZKYFWDTKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

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